2-Methoxy-1,3-thiazole-5-carboxylate
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Overview
Description
2-Methoxy-1,3-thiazole-5-carboxylate: is a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The methoxy group is attached to the second carbon, and the carboxylate group is attached to the fifth carbon. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thioamides with α-haloesters. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Methoxy-1,3-thiazole-5-carboxylate is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains .
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 2-Aminothiazole-4-carboxylate
- 2-Methyl-1,3-thiazole-5-carboxylate
- 2,4-Disubstituted thiazoles
Comparison: 2-Methoxy-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to 2-Aminothiazole-4-carboxylate, the methoxy group provides different electronic properties, potentially leading to variations in activity and selectivity . Similarly, the presence of the methoxy group distinguishes it from 2-Methyl-1,3-thiazole-5-carboxylate and other disubstituted thiazoles, affecting its solubility and interaction with biological targets .
Properties
Molecular Formula |
C5H4NO3S- |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-methoxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8)/p-1 |
InChI Key |
GXPOIOYVYNLHLX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=C(S1)C(=O)[O-] |
Origin of Product |
United States |
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